Cas no 2034233-98-0 (3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine)

3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine structure
2034233-98-0 structure
Product name:3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine
CAS No:2034233-98-0
MF:C24H28N6O2
MW:432.518124580383
CID:6361759
PubChem ID:121023196

3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine
    • (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
    • AKOS026704983
    • 2034233-98-0
    • F6564-5366
    • 3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
    • [4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(4-ethoxyphenyl)-2-methylpyrazol-3-yl]methanone
    • Inchi: 1S/C24H28N6O2/c1-3-32-19-8-6-18(7-9-19)21-16-22(28(2)27-21)24(31)30-14-12-29(13-15-30)23-11-10-20(25-26-23)17-4-5-17/h6-11,16-17H,3-5,12-15H2,1-2H3
    • InChI Key: DUSQQTBRIGYFCG-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC(C2C=CC(=CC=2)OCC)=NN1C)N1CCN(C2=CC=C(C3CC3)N=N2)CC1

Computed Properties

  • Exact Mass: 432.22737416g/mol
  • Monoisotopic Mass: 432.22737416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.4Ų

3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-5366-10μmol
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6564-5366-50mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
50mg
$160.0 2023-09-08
Life Chemicals
F6564-5366-5μmol
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6564-5366-15mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
15mg
$89.0 2023-09-08
Life Chemicals
F6564-5366-5mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
5mg
$69.0 2023-09-08
Life Chemicals
F6564-5366-20μmol
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6564-5366-1mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
1mg
$54.0 2023-09-08
Life Chemicals
F6564-5366-10mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
10mg
$79.0 2023-09-08
Life Chemicals
F6564-5366-20mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
20mg
$99.0 2023-09-08
Life Chemicals
F6564-5366-3mg
3-cyclopropyl-6-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
2034233-98-0
3mg
$63.0 2023-09-08

Additional information on 3-cyclopropyl-6-{4-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazin-1-yl}pyridazine

3-Cyclopropyl-6-{4-[3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine: A Comprehensive Overview

3-Cyclopropyl-6-{4-[3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine, also known by its CAS number 2034233-98-0, is a complex organic compound with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.

The molecular structure of this compound is characterized by a pyridazine ring, which serves as the central framework. Attached to this ring is a cyclopropyl group at the 3-position and a piperazine moiety at the 6-position. The piperazine ring is further substituted with a 3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole carbonyl group, adding complexity and functionality to the molecule. This intricate architecture suggests potential for diverse interactions, which could be harnessed in drug design and other applications.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry, particularly as scaffolds for bioactive molecules. The presence of the pyrazole group in this compound adds another layer of complexity, as pyrazoles are known for their ability to form hydrogen bonds and participate in π–π interactions, both of which are crucial for drug-receptor binding. The ethoxyphenyl group introduces additional hydrophobicity, potentially enhancing the compound's pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyridazine ring, followed by substitution reactions to introduce the cyclopropyl and piperazine groups. The incorporation of the pyrazole moiety requires precise control over reaction conditions to ensure regioselectivity and yield optimization.

One area where this compound has shown promise is in its potential as a lead molecule for drug development. Recent research has explored its activity against various enzymes and receptors, with encouraging results suggesting it could serve as a template for designing more potent therapeutic agents. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, highlighting its potential in oncology.

In addition to its biological applications, this compound's structural features make it an interesting candidate for materials science applications. The rigid pyridazine core could potentially be used in constructing supramolecular assemblies or functional materials with tailored electronic properties.

From an analytical standpoint, the characterization of this compound has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided insights into its conformational flexibility and stability under different conditions, which are critical factors for determining its suitability in various applications.

In conclusion, 3-Cyclopropyl-6-{4-[3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine represents a fascinating example of how complex molecular architectures can be designed to address diverse scientific challenges. Its unique combination of structural motifs positions it as a valuable tool for advancing research across multiple disciplines.

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